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Compound of Interest

Tetrahydrofuran, 2-(2-
Compound Name:
chloroethoxy)

Cat. No.: B3044764

Application Notes and Protocols for
Tetrahydrofuran, 2-(2-chloroethoxy)-

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions
involving Tetrahydrofuran, 2-(2-chloroethoxy)-, a versatile bifunctional molecule. Its
structure, incorporating a reactive chloroethyl group and a tetrahydrofuran acetal, makes it a
valuable building block in organic synthesis, particularly for the introduction of a protected
hydroxyethyl moiety or as a specialized alkylating agent.

I. Chemical Properties and Data

"Tetrahydrofuran, 2-(2-chloroethoxy)-" is a colorless liquid. Below is a summary of its key
physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3044764?utm_src=pdf-interest
https://www.benchchem.com/product/b3044764?utm_src=pdf-body
https://www.benchchem.com/product/b3044764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value Source
Molecular Formula CeH11CIO2 -
Molecular Weight 150.60 g/mol -
Boiling Point (Predicted) 438.76 K Cheméo
Standard Gibbs Free Energy
_ -166.86 kJ/mol Cheméo
of Formation (AfG®)
Enthalpy of Formation (Gas, i
-386.65 kJ/mol Cheméo
AfH°gas)
Enthalpy of Vaporization
40.51 kJ/mol Cheméo
(AvapH®)
Octanol/Water Partition
1.378 Cheméo

Coefficient (logPoct/wat)

Table 2: Spectroscopic Data (Predicted)

Spectroscopy Characteristic Peaks

8 5.20 (t, 1H, O-CH-O), 3.8-4.0 (m, 4H, -O-CHa-
1H NMR (CDCls, 400 MHz) CH2-Cl, THF a-CHz), 3.65 (t, 2H, -CH2-Cl), 1.8-
2.0 (m, 4H, THF B-CH2)

3 105.0 (O-CH-0), 68.5 (THF a-C), 67.0 (-O-
13C NMR (CDCls, 100 MHz) CHa-), 43.0 (-CH2-Cl), 31.0 (THF B-C), 24.0
(THF B-C)

2950-2850 cm~t (C-H stretch), 1150-1050 cm™1
IR (Neat) (C-0 stretch, acetal), 750-650 cm~1 (C-CI
stretch)

Il. Experimental Protocols
A. Synthesis of Tetrahydrofuran, 2-(2-chloroethoxy)-
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This protocol describes the acid-catalyzed addition of 2-chloroethanol to 2,3-dihydrofuran. 2,3-
Dihydrofuran can be synthesized from the more readily available 3,4-dihydro-2H-pyran.

Reaction Scheme:

Materials:

e 2-Chloroethanol

e 2,3-Dihydrofuran

e p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., Amberlyst-15)
¢ Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

» Saturated sodium bicarbonate solution

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Procedure:

To a solution of 2-chloroethanol (1.0 equivalent) in anhydrous DCM, add 2,3-dihydrofuran
(1.2 equivalents).

e Cool the mixture to 0 °C in an ice bath.
e Add a catalytic amount of PTSA (0.02 equivalents) to the stirred solution.

» Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
o Separate the organic layer, and extract the aqueous layer with DCM.

o Combine the organic layers, dry over anhydrous MgSOea, filter, and concentrate under
reduced pressure.
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» Purify the crude product by vacuum distillation to afford "Tetrahydrofuran, 2-(2-
chloroethoxy)-" as a colorless oil.

Expected Yield: 80-90%

B. Application: Alkylation of a Phenolic Hydroxyl Group

This protocol demonstrates the use of "Tetrahydrofuran, 2-(2-chloroethoxy)-" as an alkylating
agent to introduce a 2-(tetrahydrofuran-2-yloxy)ethyl group onto a phenol. This protecting group
strategy can be useful in multi-step syntheses.

Reaction Scheme:

Materials:

A substituted phenol (e.g., 4-methoxyphenol)

Tetrahydrofuran, 2-(2-chloroethoxy)-

Potassium carbonate (K2COs) or cesium carbonate (Cs2C0Os)

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

Ethyl acetate

Brine

Procedure:

e To a solution of the phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5
equivalents).

 Stir the suspension at room temperature for 15 minutes.

e Add "Tetrahydrofuran, 2-(2-chloroethoxy)-" (1.1 equivalents) dropwise to the reaction
mixture.

e Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous mixture with ethyl acetate.

Combine the organic layers, wash with water and then brine, dry over anhydrous NazSOa4,
filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired ether.
Expected Yield: 70-85%

lll. Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and a logical relationship for the
application of "Tetrahydrofuran, 2-(2-chloroethoxy)-".

Starting Materials

2-Chloroethanol Reaction & Workup Product

A |
Quench Crude Product
Acid-Catalyzed Aqueous Workup Vacuum Distillation Pure Product let_rgt:mlﬁégftﬁgn,)_
Addition & Extraction Y,

2,3-Dihydrofuran

Click to download full resolution via product page

Caption: Synthetic workflow for Tetrahydrofuran, 2-(2-chloroethoxy)-.
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Caption: Logical diagram for the alkylation reaction.

IV. Applications in Drug Development

"Tetrahydrofuran, 2-(2-chloroethoxy)-" can serve as a key intermediate in the synthesis of
more complex molecules, including active pharmaceutical ingredients (APIs). The
tetrahydrofuran acetal acts as a stable protecting group for a hydroxyl functionality, which can
be removed under acidic conditions.[1] The chloroethyl group allows for covalent attachment to
various nucleophiles. This dual functionality is advantageous in constructing molecules where a
masked hydroxyl group is required during certain synthetic transformations. The use of
tetrahydrofuran motifs is prevalent in a number of FDA-approved drugs, highlighting the
importance of such building blocks in medicinal chemistry.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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